4-[(Methoxyacetyl)amino]benzoic acid
Overview
Description
4-[(Methoxyacetyl)amino]benzoic acid is a compound with the CAS Number: 54057-65-7 and a molecular weight of 209.2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 4-[(Methoxyacetyl)amino]benzoic acid is represented by the linear formula C10H11NO4 . The InChI Code for this compound is 1S/C10H11NO4/c1-15-6-9(12)11-8-4-2-7(3-5-8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) .Physical And Chemical Properties Analysis
4-[(Methoxyacetyl)amino]benzoic acid is a solid substance at room temperature .Scientific Research Applications
Polyaniline Doping
Polyaniline doped with benzoic acid and its substituted derivatives, including 2-methoxybenzoic acid, shows significant conductivity enhancements. This research demonstrates the utility of benzoic acid derivatives in modifying the electrical properties of conducting polymers, which could be relevant for applications in electronic devices (Amarnath & Palaniappan, 2005).
Oligonucleotide Synthesis
Methoxyacetyl (mac) protective groups, which are structurally related to 4-[(Methoxyacetyl)amino]benzoic acid, have been successfully applied in the synthesis of oligonucleotides. This showcases the role of such compounds in facilitating the synthesis of complex biomolecules, potentially aiding in genetic research and drug development (Schulhof, Molko, & Teoule, 1987).
Membrane Bioreactor Technology
Research involving the treatment of herbicides with structures related to 4-[(Methoxyacetyl)amino]benzoic acid using membrane bioreactor (MBR) technology demonstrates the potential for these compounds in environmental cleanup and wastewater treatment. This study specifically focuses on the degradation of phenoxyacetic and benzoic acid herbicides (Ghoshdastidar & Tong, 2013).
Antibacterial and Antifungal Activities
Several benzoic acid derivatives, including those with methoxy groups, have been evaluated for their antibacterial and antifungal activities. These compounds, by virtue of their structural features, could serve as leads or models for the development of new antimicrobial agents, highlighting the potential medicinal applications of such derivatives (Parekh et al., 2005).
Biosynthesis of Natural Products
The biosynthesis of natural products derived from 3-amino-5-hydroxy benzoic acid (3,5-AHBA), a compound structurally related to 4-[(Methoxyacetyl)amino]benzoic acid, underscores the role of these compounds in the natural production of pharmacologically active substances. This research area explores the genetic and enzymatic pathways leading to complex molecules with significant biological activities (Kang, Shen, & Bai, 2012).
Safety And Hazards
While specific safety and hazard information for 4-[(Methoxyacetyl)amino]benzoic acid is not available, it’s generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, and avoid ingestion and inhalation .
properties
IUPAC Name |
4-[(2-methoxyacetyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-6-9(12)11-8-4-2-7(3-5-8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEARDCGZKOBMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429296 | |
Record name | 4-[(2-methoxyacetyl)amino]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Methoxyacetyl)amino]benzoic acid | |
CAS RN |
54057-65-7 | |
Record name | 4-[(2-methoxyacetyl)amino]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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